1-[10-[3-[Bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]ethanone;hydrochloride
Description
This compound is a deuterated phenothiazine derivative structurally related to acepromazine (1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone). The substitution of two trideuteriomethyl groups (CD₃) on the dimethylamino side chain introduces isotopic labeling, which may enhance metabolic stability due to the kinetic isotope effect. The hydrochloride salt improves solubility for pharmaceutical applications. Phenothiazines are known for their tranquilizing and antipsychotic properties, acting via dopamine receptor antagonism .
Properties
IUPAC Name |
1-[10-[3-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS.ClH/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H/i2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODNMIMTVRACLH-HVTBMTIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746761 | |
| Record name | 1-[10-(3-{Bis[(~2~H_3_)methyl]amino}propyl)-10H-phenothiazin-2-yl]ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173022-70-2 | |
| Record name | 1-[10-(3-{Bis[(~2~H_3_)methyl]amino}propyl)-10H-phenothiazin-2-yl]ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173022-70-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-[10-[3-[Bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]ethanone;hydrochloride, commonly referred to as Acepromazine D6 maleate, is a derivative of phenothiazine with notable applications in pharmacology. This compound is primarily used for its sedative and antipsychotic properties. Its unique structure, which includes deuterated methyl groups, enhances its utility in research settings, particularly in pharmacokinetic studies.
- CAS Number : 1173022-70-2
- Molecular Formula : C19H17ClD6N2OS
- Molecular Weight : 368.954 g/mol
- LogP : 5.3106 (indicating significant lipophilicity)
| Property | Value |
|---|---|
| Molecular Formula | C19H17ClD6N2OS |
| Molecular Weight | 368.954 g/mol |
| LogP | 5.3106 |
| PSA (Polar Surface Area) | 48.85 Ų |
Acepromazine acts primarily as a dopamine antagonist, particularly at the D2 receptor sites in the central nervous system. Its sedative effects are attributed to its ability to inhibit dopamine transmission, which is pivotal in regulating mood and behavior. Additionally, Acepromazine exhibits antagonistic activity on other neurotransmitter receptors, including serotonin and histamine receptors, contributing to its broad pharmacological profile.
Sedative Effects
Acepromazine is widely recognized for its sedative properties in both human and veterinary medicine. It is often used preoperatively to calm patients and reduce anxiety. Studies have shown that Acepromazine effectively lowers anxiety levels in various animal models without significant respiratory depression .
Antipsychotic Properties
Research indicates that Acepromazine possesses antipsychotic effects, making it a candidate for treating conditions such as schizophrenia. The compound's ability to modulate dopaminergic pathways is crucial for its therapeutic efficacy in managing psychotic symptoms .
Pharmacokinetics
The deuterated form of Acepromazine (D6) allows for enhanced tracking in pharmacokinetic studies due to its distinct mass signature. Studies have demonstrated that the incorporation of deuterium can alter the metabolic pathways of drugs, potentially leading to improved stability and bioavailability .
Case Studies
- Veterinary Use : In a clinical trial involving dogs undergoing surgery, Acepromazine was administered as a pre-anesthetic agent. Results indicated a significant reduction in preoperative anxiety levels compared to controls receiving placebo .
- Human Trials : A study investigating the efficacy of Acepromazine in managing acute agitation in psychiatric patients found that it significantly reduced agitation scores within 30 minutes of administration compared to placebo .
Scientific Research Applications
Pharmacological Studies
Acepromazine D6 is primarily utilized in pharmacological research to study the mechanisms of action of phenothiazines. Its deuterated form allows for improved tracking in metabolic studies and the investigation of drug interactions within biological systems.
Stable Isotope Labeling
The compound serves as a stable isotope-labeled internal standard in mass spectrometry. This application is crucial for quantifying drug concentrations in biological samples, particularly in pharmacokinetic studies where precise measurements are necessary.
Veterinary Medicine
As a derivative of Acepromazine, this compound is relevant in veterinary medicine for its sedative and antiemetic properties. Research involving Acepromazine D6 focuses on optimizing dosage regimens and understanding its effects on different animal species.
Toxicological Assessments
Acepromazine D6 is also employed in toxicology to evaluate the safety and efficacy of new veterinary drugs. The use of deuterated compounds can improve the accuracy of toxicokinetic studies by minimizing the interference from non-labeled compounds.
Case Study 1: Pharmacokinetics in Canines
A study examined the pharmacokinetics of Acepromazine D6 in dogs, revealing its absorption, distribution, metabolism, and excretion profiles. The findings indicated that deuterated compounds provide clearer insights into drug behavior in vivo compared to their non-deuterated counterparts.
Case Study 2: Mass Spectrometry Analysis
In a comparative analysis using mass spectrometry, researchers utilized Acepromazine D6 as an internal standard to assess the concentration of Acepromazine in plasma samples from treated animals. The results demonstrated enhanced sensitivity and specificity due to the stable isotope labeling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Acepromazine (1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanone)
- Structure : N(CH₃)₂ group on the propyl side chain; acetyl group at the 2-position.
- Molecular Weight : 326.5 g/mol (free base); 362.96 g/mol (hydrochloride).
- Pharmacology : Tranquilizer used in veterinary medicine. Exhibits sedative and antiemetic effects .
- Key Difference : The deuterated analog replaces CH₃ groups with CD₃, increasing molecular weight by ~6 g/mol (332.5 g/mol free base; 368.99 g/mol hydrochloride). This modification is hypothesized to slow hepatic metabolism, prolonging half-life .
1-[10-(3-Chloropropyl)-10H-phenothiazin-2-yl]ethanone (CAS 39481-55-5)
- Structure: Chloropropyl side chain instead of dimethylamino/deuterated dimethylamino.
- Molecular Weight : 317.83 g/mol.
- Role: Likely a synthetic intermediate for further modifications (e.g., nucleophilic substitution to introduce amino groups). Lacks the tertiary amine required for receptor binding, reducing pharmacological activity .
1-[10-[3-(4-Methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]ethanone (CAS 1053-74-3)
- Structure : 4-Methylpiperazinyl group on the propyl chain.
- Molecular Weight : 381.54 g/mol.
- Pharmacology : Piperazine derivatives often exhibit enhanced antipsychotic efficacy due to increased dopamine D₂ receptor affinity. Used in schizophrenia treatment (e.g., trifluoperazine analogs) .
Butaperazine Dimaleate (1-{10-[3-(4-Methyl-1-piperazinyl)propyl]phenothiazin-2-yl}-1-butanone)
- Structure: Butanone group at the 2-position; dimaleate salt.
- Properties : Melts with decomposition (210–215°C as picrate). The extended ketone chain may alter lipophilicity and blood-brain barrier penetration compared to acetylated analogs .
Physicochemical and Pharmacokinetic Comparisons
Research Implications
- Synthetic Utility : The chloropropyl derivative (CAS 39481-55-5) serves as a precursor for introducing deuterated or piperazinyl groups via nucleophilic substitution .
- Analytical Use : Promazine hydrochloride (CAS 53-60-1) is used as a reference standard in pharmaceutical analysis; the deuterated compound may serve as an internal standard in mass spectrometry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
